molecular formula C6H7BrN2O2S B2805084 2-Amino-4-bromobenzenesulfonamide CAS No. 54734-81-5

2-Amino-4-bromobenzenesulfonamide

Cat. No. B2805084
CAS RN: 54734-81-5
M. Wt: 251.1
InChI Key: TUHHVUXXOPCMLZ-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzenesulfonamide is a compound with the CAS Number: 54734-81-5 and a molecular weight of 251.1 .


Synthesis Analysis

The synthesis of new sulfonamides, which could be related to this compound, has been reported. The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular formula of this compound is C6H7BrN2O2S . The InChI code is 1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) .


Physical And Chemical Properties Analysis

This compound is a light brown solid . Its molecular weight is 251.1 , and its molecular formula is C6H7BrN2O2S .

Mechanism of Action

2-Amino-4-bromobenzenesulfonamide acts as a substrate for the enzyme carbonic anhydrase, which catalyzes the reaction between carbon dioxide and water to form bicarbonate and protons. The enzyme binds to the this compound molecule and uses it as a template for the reaction. The bicarbonate and protons are then released from the enzyme-2-Amino-4-bromobenzenesulfonamide complex.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of inhibitors on the enzyme carbonic anhydrase, and has been shown to inhibit the enzyme in vitro. In addition, it has been used to study the effects of drugs on the enzyme, and has been found to reduce the activity of the enzyme.

Advantages and Limitations for Lab Experiments

2-Amino-4-bromobenzenesulfonamide has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also soluble in water, ethanol, and methanol, making it easy to work with in a laboratory setting. Additionally, it is relatively inexpensive and widely available.
The main limitation of this compound is that it is not very soluble in organic solvents, such as ether and benzene. This can make it difficult to work with in certain laboratory experiments.

Future Directions

The use of 2-Amino-4-bromobenzenesulfonamide in scientific research and laboratory experiments is still in its infancy. There are a number of potential future directions for research and experimentation. For example, this compound could be used in the study of other enzymes, such as proteases and kinases. Additionally, it could be used to study the effects of drugs on other enzymes, such as those involved in the metabolism of drugs. It could also be used to study the effects of inhibitors on other enzymes, such as those involved in the regulation of cell cycle progression. Finally, it could be used to study the effects of drugs on the expression of specific proteins, such as those involved in cancer and other diseases.

Synthesis Methods

2-Amino-4-bromobenzenesulfonamide can be synthesized from 4-bromobenzenesulfonyl chloride and 2-aminoethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an aqueous solution at room temperature. The product is then filtered, washed, and dried.

Scientific Research Applications

2-Amino-4-bromobenzenesulfonamide has been used in scientific research as a substrate for the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme involved in the regulation of pH in the body and is found in many tissues, including the brain, kidney, and red blood cells. This compound has also been used to study the effects of inhibitors on the enzyme.

properties

IUPAC Name

2-amino-4-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHHVUXXOPCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54734-81-5
Record name 2-amino-4-bromobenzene-1-sulfonamide
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